Triptoquinone H

Description

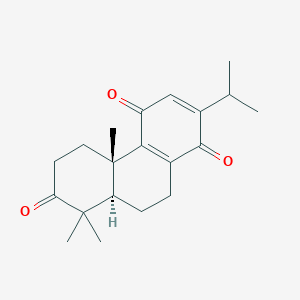

Structure

3D Structure

Propriétés

Numéro CAS |

268541-23-7 |

|---|---|

Formule moléculaire |

C20H26O3 |

Poids moléculaire |

314.4 g/mol |

Nom IUPAC |

(4bS,8aR)-4b,8,8-trimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione |

InChI |

InChI=1S/C20H26O3/c1-11(2)13-10-14(21)17-12(18(13)23)6-7-15-19(3,4)16(22)8-9-20(15,17)5/h10-11,15H,6-9H2,1-5H3/t15-,20-/m0/s1 |

Clé InChI |

JRDCNBZYYIEMRB-YWZLYKJASA-N |

SMILES isomérique |

CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C |

SMILES canonique |

CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC(=O)C3(C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Triptoquinone H: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Product

Abstract

Triptoquinone H is a naturally occurring abietane (B96969) diterpenoid isolated from plants of the Tripterygium genus, notably Tripterygium hypoglaucum.[1][2][3] As a member of the p-quinone family, this compound has garnered interest within the scientific community for its potential biological activities, which are characteristic of other compounds isolated from this genus known for their traditional use in Chinese medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and elucidating its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this complex natural product.

Chemical Structure and Properties

This compound is a carbotricyclic compound with a complex stereochemistry. Its core structure is a phenanthrene-1,4,7-trione that is substituted with methyl and isopropyl groups.

Chemical Structure:

-

IUPAC Name: (4bS,8aR)-4b,8,8-trimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione

-

Molecular Formula: C₂₀H₂₆O₃

-

CAS Number: 268541-23-7

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 314.4 g/mol | [1] |

| Appearance | Reported as a component of plant extracts | [2][3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and chloroform, as indicated by its isolation from 95% ethanol extracts. | [2] |

Biological Activities and Mechanism of Action

While specific quantitative biological data for this compound is limited in publicly available literature, compounds isolated from Tripterygium hypoglaucum, including other diterpenoids, have demonstrated significant immunosuppressive and anti-inflammatory activities.[2][3] Research on related compounds from the same plant genus, such as triptolide, suggests potential mechanisms of action that may be shared by this compound.

Potential Anti-Inflammatory Activity

Many diterpenoids isolated from Tripterygium species are known to possess anti-inflammatory properties.[4][5] The mechanism often involves the inhibition of pro-inflammatory signaling pathways. One of the key pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[5][6][7][8][9][10][11][12][13]

Hypothesized NF-κB Inhibition Pathway:

The following diagram illustrates a generalized mechanism by which a diterpenoid like this compound might inhibit the NF-κB signaling pathway, based on the known actions of related compounds.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Potential Cytotoxic and Apoptotic Activity

Generalized Apoptosis Induction Pathway:

The following diagram outlines a potential mechanism for apoptosis induction, which may be relevant to the activity of this compound.

Figure 2: Potential mechanism of apoptosis induction by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are crucial for advancing research on this compound. The following sections provide methodologies based on published literature for related compounds and general laboratory practices.

Isolation and Purification of this compound from Tripterygium hypoglaucum

The following is a general protocol for the isolation and purification of diterpenoids from plant material, adapted from procedures used for Tripterygium species.[2][3]

Experimental Workflow:

Figure 3: Workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: The roots of Tripterygium hypoglaucum are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to ultrasonic extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography.[23][24][25][26][27] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components of the extract.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions containing the target compound are pooled, concentrated, and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

Chemical Synthesis

The total synthesis of this compound has been reported, providing a route to obtain this compound in the laboratory.[1][28] A key step in one reported synthesis is an efficient asymmetric dearomative cyclization. While a full detailed protocol is beyond the scope of this guide, the general strategy involves the construction of the tricyclic core followed by functional group manipulations to yield the final product.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[15]

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.

Spectroscopic Data

Expected ¹H NMR (CDCl₃) Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Methyl protons | 0.9 - 1.5 | s |

| Methylene protons | 1.5 - 3.0 | m |

| Methine protons | 2.5 - 4.0 | m |

| Isopropyl CH | ~3.2 | septet |

| Isopropyl CH₃ | ~1.2 | d |

| Olefinic proton | 6.5 - 7.0 | s |

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Methyl carbons | 15 - 30 |

| Methylene carbons | 20 - 45 |

| Methine carbons | 30 - 60 |

| Quaternary carbons | 35 - 50 |

| Isopropyl CH | ~27 |

| Isopropyl CH₃ | ~23 |

| Olefinic carbons | 120 - 150 |

| Carbonyl carbons | 180 - 200 |

Conclusion and Future Directions

This compound represents a structurally interesting natural product with potential biological activities, particularly in the areas of anti-inflammatory and anticancer research. While preliminary information on its isolation and synthesis exists, a significant gap remains in the comprehensive evaluation of its biological profile and mechanism of action. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a panel of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound, including its effects on the NF-κB pathway and apoptosis-related proteins.

-

In Vivo Studies: Evaluating the efficacy and toxicity of this compound in animal models of inflammation and cancer.

-

Spectroscopic Characterization: Publishing a complete and unambiguous assignment of the ¹H and ¹³C NMR data for this compound.

The elucidation of these aspects will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for drug development. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity [frontiersin.org]

- 4. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Hydroquinone, a reactive metabolite of benzene, inhibits NF-kappa B in primary human CD4+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of thymoquinone on the Nrf2/HO-1 and MAPK/NF-κB axis in mitigating 5-fluorouracil-induced acute kidney injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The non-provitamin A carotenoid, lutein, inhibits NF-kappaB-dependent gene expression through redox-based regulation of the phosphatidylinositol 3-kinase/PTEN/Akt and NF-kappaB-inducing kinase pathways: role of H(2)O(2) in NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of NF-κB signaling pathway by tocotrienol in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Cytotoxic Effect of Thymoquinone Enhance on HepG2 Cell Line due to Induction of Fenton Reaction by Hydrogen Peroxide: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 17. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated from Lithraea molleoides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

- 24. youtube.com [youtube.com]

- 25. Purification [chem.rochester.edu]

- 26. orgsyn.org [orgsyn.org]

- 27. youtube.com [youtube.com]

- 28. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, Triptoquinone B and C and Isoiresin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. rsc.org [rsc.org]

- 30. scielo.br [scielo.br]

Triptoquinone H: A Technical Guide to its Natural Source and Isolation for Drug Development Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinone H is an abietane (B96969) diterpenoid, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Tripterygium genus, which have a long history of use in traditional Chinese medicine, this compound represents a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and relevant biological data for this compound, tailored for researchers and professionals in the pharmaceutical sciences.

Natural Source

This compound is a secondary metabolite found in several species of the Tripterygium genus (Celastraceae family). The primary documented sources for this compound are:

-

Tripterygium wilfordii Hook. f.: Also known as "Thunder God Vine," this is the most well-studied species and a rich source of various bioactive terpenoids, including this compound.[1]

-

Tripterygium hypoglaucum (H. Lév.) Hutch.: This species is also a known source of this compound.

-

Tripterygium doianum Ohwi: Research has confirmed the presence of this compound in this species as well.

The roots of these plants are typically the primary material used for the extraction and isolation of this compound and other bioactive constituents.

Chemical Profile

-

Molecular Formula: C₂₀H₂₆O₃

-

IUPAC Name: (4bS,8aR)-4b,8,8-trimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on common methodologies for isolating diterpenoids from Tripterygium wilfordii.

1. Preparation of Plant Material: The dried and powdered roots of Tripterygium wilfordii are the starting material.

2. Extraction:

-

The powdered root material is typically extracted with a moderately polar solvent, such as 95% ethanol (B145695), at room temperature for an extended period or under reflux to enhance extraction efficiency.

-

The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction is often enriched with diterpenoids, including this compound.

4. Chromatographic Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TCLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18). A common mobile phase is a gradient of methanol (B129727) and water or acetonitrile (B52724) and water. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

5. Final Purification: The collected fraction is concentrated to yield purified this compound. The purity is then assessed by analytical HPLC.

Quantitative Data

Currently, there is limited publicly available data on the specific yield and purity of this compound from its natural sources. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, harvest time, and processing methods.

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed using a combination of spectroscopic methods. While a specific publication detailing the complete spectroscopic data for this compound was not identified in the search, the following are the standard techniques used for the structural elucidation of such compounds.

| Spectroscopic Technique | Typical Observations for Abietane Diterpenoid Quinones |

| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) and methine protons in the diterpenoid skeleton, and protons on the quinone ring. |

| ¹³C NMR | Resonances for carbonyl carbons of the quinone moiety, olefinic carbons, and aliphatic carbons of the tricyclic core. |

| Infrared (IR) | Absorption bands characteristic of carbonyl groups (C=O) and carbon-carbon double bonds (C=C) of the quinone system, as well as C-H stretching and bending vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of this compound, along with fragmentation patterns that provide structural information. |

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are not yet available, abietane diterpenoids isolated from Tripterygium wilfordii are known to possess significant cytotoxic activities against various cancer cell lines.[2] The mechanism of action for many of these compounds involves the induction of apoptosis.

A plausible signaling pathway for the cytotoxic action of abietane diterpenoid quinones, based on related compounds, is the induction of apoptosis through the intrinsic pathway. This is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), which can be a common mechanism for quinone-containing compounds.

Below is a representative diagram of a potential cytotoxic signaling pathway.

References

The Biosynthetic Pathway of Triptoquinone H: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of Triptoquinone H, an abietane (B96969) diterpenoid natural product isolated from plants of the Tripterygium genus, such as Tripterygium wilfordii. This document details the proposed enzymatic steps, precursor molecules, and key intermediates involved in its formation. It is designed to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction to this compound and Abietane Diterpenoids

This compound is a member of the abietane diterpenoid family, a large and structurally diverse class of natural products characterized by a 20-carbon tricyclic skeleton.[1] These compounds, including the well-known triptolide (B1683669) and celastrol (B190767) from Tripterygium wilfordii, exhibit a wide range of biological activities, making their biosynthetic pathways a subject of intense research for potential biotechnological production.[2][3] The biosynthesis of abietane diterpenoids originates from the general terpenoid pathway and involves a series of cyclization and oxidation reactions catalyzed by specific enzymes.[1]

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, based on the established biosynthesis of related abietane diterpenoids in Tripterygium wilfordii and other plants, a putative pathway can be proposed. The pathway begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic reactions catalyzed by terpene synthases and cytochrome P450 monooxygenases.

Formation of the Abietane Skeleton

The initial steps involve the cyclization of GGPP to form the characteristic tricyclic abietane skeleton. This process is typically catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS and a class I diTPS.

-

Geranylgeranyl Pyrophosphate (GGPP) to (+)-Copalyl Diphosphate (B83284) (CPP): A class II diTPS, such as a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate. In Tripterygium wilfordii, several CPS-like enzymes, including TwTPS7v2 and TwTPS9v2, have been identified as potential candidates for this step.[4]

-

(+)-Copalyl Diphosphate to Miltiradiene (B1257523): A class I diTPS, a miltiradiene synthase (MS), then facilitates the ionization of the diphosphate group from (+)-CPP and a subsequent cyclization and rearrangement cascade to produce the tricyclic abietane olefin, miltiradiene. TwTPS27v2 is a candidate enzyme for this conversion in T. wilfordii.[4]

Oxidative Modifications to Form this compound

Following the formation of the miltiradiene backbone, a series of oxidative modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes, are required to introduce the oxygen functionalities and the characteristic p-quinone moiety of this compound. While the specific enzymes for this compound are unknown, studies on the biosynthesis of other triptoquinones and related diterpenoids in Tripterygium provide strong clues.

The proposed subsequent steps are:

-

Hydroxylation of the Abietane Core: It is hypothesized that a series of hydroxylation reactions occur on the miltiradiene or a related abietane intermediate. These reactions are likely catalyzed by CYP enzymes. For instance, CYP728B70 from T. wilfordii has been shown to oxidize the C-18 methyl group of dehydroabietic acid.[5] Other CYPs from the CYP71BE and CYP82D subfamilies are known to be involved in the extensive oxidation of the abietane skeleton in triptolide and triptonide (B1683670) biosynthesis.[6]

-

Formation of the p-Quinone Moiety: The final key step is the formation of the p-quinone ring. This likely proceeds through the oxidation of a hydroquinone (B1673460) precursor. The enzymatic conversion of catechols or hydroquinones to quinones can be catalyzed by various oxidoreductases, including P450s or laccases.[7] The specific enzyme responsible for this transformation in the this compound pathway remains to be identified.

Quantitative Data

Quantitative data for the specific enzymes and intermediates in the this compound biosynthetic pathway are currently limited. However, studies on related diterpenoids in Tripterygium species provide some relevant quantitative information.

| Compound/Enzyme | Plant/System | Concentration/Activity | Method | Reference |

| Triptolide | Tripterygium wilfordii hairy roots | up to 12.83 mg/L | UPLC | [4] |

| Triptoquinone B | Tripterygium glycosides tablets | Varies significantly between manufacturers | RRLC-ESI-MS/MS | [8] |

| Multiple Diterpenoids | Tripterygium wilfordii | Varies | RRLC-ESI-MS/MS | [9] |

Table 1: Quantitative data for selected diterpenoids from Tripterygium species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Biosynthetic Genes

Objective: To identify and isolate candidate terpene synthase and cytochrome P450 genes from Tripterygium wilfordii.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from T. wilfordii tissues (e.g., roots, leaves) known to produce this compound. High-quality RNA is then used for first-strand cDNA synthesis using a reverse transcriptase.

-

Transcriptome Sequencing and Analysis: The cDNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina). The resulting sequence data is assembled and annotated.

-

Candidate Gene Identification: The annotated transcriptome is searched for sequences homologous to known diterpene synthases and cytochrome P450s from other plants.

-

Gene Cloning: Full-length open reading frames of candidate genes are amplified from the cDNA using gene-specific primers and cloned into an appropriate expression vector.

Heterologous Expression and Functional Characterization of Terpene Synthases

Objective: To determine the enzymatic function of candidate diterpene synthase genes.

Methodology:

-

Heterologous Expression: The cloned terpene synthase genes are expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

Enzyme Extraction: The expressed enzymes are extracted from the host cells.

-

In Vitro Enzyme Assays: The enzyme extracts are incubated with the appropriate substrate (GGPP for class II diTPSs, or a combination of a class II diTPS and GGPP for class I diTPSs).

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products based on their mass spectra and retention times compared to authentic standards.

Functional Characterization of Cytochrome P450 Enzymes

Objective: To identify the function of candidate CYP genes in the oxidative modification of the abietane skeleton.

Methodology:

-

Heterologous Expression: Candidate CYP genes are co-expressed with a cytochrome P450 reductase (CPR) in a host system like S. cerevisiae or Nicotiana benthamiana.

-

Substrate Feeding: The engineered host is fed with a potential substrate, such as miltiradiene or another abietane intermediate.

-

Metabolite Extraction and Analysis: Metabolites are extracted from the culture medium or plant tissue and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the oxidized products.

Quantitative Analysis of Triptoquinones by LC-MS/MS

Objective: To quantify the amount of this compound and other related compounds in plant extracts.

Methodology:

-

Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Chromatographic Separation: The extract is injected onto a reverse-phase C18 column and separated using a gradient of water and acetonitrile, both typically containing a small amount of formic acid.

-

Mass Spectrometric Detection: The eluting compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions are monitored for this compound and an internal standard for accurate quantification.[8][9][10]

-

Quantification: A calibration curve is generated using a series of known concentrations of a this compound standard, and the concentration in the samples is determined.

Visualizations

Proposed Biosynthetic Pathway of this compound

Experimental Workflow for Terpene Synthase Characterization

Experimental Workflow for Cytochrome P450 Characterization

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at its complete elucidation. While the early steps of abietane skeleton formation are relatively well-understood, the specific cytochrome P450s and other enzymes responsible for the later oxidative modifications leading to the quinone structure remain to be definitively identified and characterized. Future work should focus on the functional characterization of candidate CYP genes from Tripterygium wilfordii, particularly those co-expressed with the initial diterpene synthases. The successful elucidation of the complete pathway will not only advance our understanding of plant specialized metabolism but also open up possibilities for the biotechnological production of this compound and other valuable diterpenoids for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome of Tripterygium wilfordii and identification of cytochrome P450 involved in triptolide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tripterygium wilfordii cytochrome P450s catalyze the methyl shift and epoxidations in the biosynthesis of triptonide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Strategies to Terpene Quinones/Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic analysis for the origin of diverse diterpenes in Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Diterpenoids in Tripterygium Adventitious Root Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptoquinone H: An In-Depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinone H is a naturally occurring abietane (B96969) diterpenoid with the molecular formula C20H26O3.[1] It has been isolated from several species of the Tripterygium genus, including Tripterygium hypoglaucum, Tripterygium wilfordii, and Tripterygium doianum.[1] Preliminary studies and reports suggest that this compound possesses a range of biological activities, including strong cytotoxic, immunomodulatory, and anti-inflammatory properties, making it a compound of interest for further investigation in cancer and inflammatory disease research.[2][3] This technical guide provides a comprehensive overview of the currently available scientific information on the biological activity of this compound.

Biological Activities of this compound

Scientific literature indicates that this compound exhibits significant biological potential, particularly in the realms of immunosuppression and cytotoxicity.

Immunomodulatory and Anti-inflammatory Activity

This compound has been reported to possess robust immunosuppressive capabilities.[2][3] The primary evidence for this activity comes from a study by Zhang et al. (2007), who isolated this compound from Tripterygium hypoglaucum and evaluated its effect on lymphocyte transformation. The study concluded that this compound, along with other isolated diterpenoids, demonstrated significant immunosuppressive activity in the lymphocyte transformation test.[1] While the study highlights this significant activity, specific quantitative data, such as IC50 values, were not available in the reviewed literature. The anti-inflammatory activity is also generally attributed to triptoquinones from Tripterygium wilfordii, a plant known for its use in traditional medicine for treating autoimmune and inflammatory diseases.[3]

Cytotoxic Activity

In addition to its immunomodulatory effects, this compound has been noted for its cytotoxic potential. A 2004 study by Tanaka et al. reported that this compound moderately inhibited the replication of two human tumor cell lines.[4] This suggests a potential role for this compound as a scaffold for the development of novel anti-cancer agents. However, as with the immunomodulatory activity, specific quantitative data (e.g., IC50 values against different cell lines) are not detailed in the currently accessible scientific literature.

Data Presentation

The following table summarizes the reported biological activities of this compound. It is important to note that while the activities have been qualitatively described, specific quantitative metrics are not available in the reviewed literature.

| Biological Activity | Assay/Model | Target/Cell Line | Quantitative Data (e.g., IC50) | Reference |

| Immunosuppressive | Lymphocyte Transformation Test | Lymphocytes | Significant activity reported, but no quantitative data available. | Zhang et al., 2007 |

| Cytotoxic | Tumor Cell Replication Assay | Two unspecified human tumor cell lines | Moderate inhibition reported, but no quantitative data available. | Tanaka et al., 2004 |

| Anti-inflammatory | General attribution for triptoquinones | Not specified | Not Reported | General knowledge on Tripterygium compounds |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in the available literature. However, based on the primary isolation and activity screening studies, a general overview of the methodologies can be provided.

Isolation of this compound

The isolation of this compound was first described by Zhang et al. (2007) from the plant Tripterygium hypoglaucum. The general procedure involves:

-

Extraction: The plant material (e.g., roots) is extracted with a suitable solvent, such as 95% ethanol.

-

Fractionation: The crude extract is then subjected to fractionation using different solvents to separate compounds based on polarity.

-

Chromatography: The fractions containing the compounds of interest are further purified using various chromatographic techniques, which may include silica (B1680970) gel column chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Immunosuppressive Activity Assessment: Lymphocyte Transformation Test

The immunosuppressive activity of this compound was evaluated using the lymphocyte transformation test. This assay is a standard method to assess the effect of a substance on the proliferation of lymphocytes in response to a mitogen. A general protocol for this test involves:

-

Isolation of Lymphocytes: Lymphocytes are isolated from whole blood, typically from a human or animal source.

-

Cell Culture: The isolated lymphocytes are cultured in a suitable medium.

-

Treatment: The cells are treated with a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA)) to induce proliferation. Concurrently, different concentrations of the test compound (this compound) are added to the cultures.

-

Proliferation Assay: After a specific incubation period (usually 48-72 hours), the proliferation of the lymphocytes is measured. This is commonly done by adding a radioactive tracer (like ³H-thymidine) or a colorimetric reagent (like MTT or WST-1) and measuring its incorporation or conversion, which is proportional to the number of proliferating cells.

-

Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the control (mitogen-stimulated cells without the test compound). From this data, an IC50 value can be calculated, representing the concentration of the compound that inhibits lymphocyte proliferation by 50%.

Note: The specific parameters for the lymphocyte transformation test used for this compound (e.g., cell source, mitogen concentration, incubation time, and specific measurement technique) are not detailed in the available literature.

Visualizations

Experimental Workflow for this compound

The following diagram illustrates the general workflow from the natural source to the identification of the biological activity of this compound.

Caption: General workflow for the isolation and biological screening of this compound.

Hypothetical Signaling Pathway for Immunosuppressive Action

As the specific signaling pathway modulated by this compound has not yet been elucidated, the following diagram represents a generalized pathway often implicated in the action of immunosuppressive agents that inhibit T-cell activation and proliferation.

Caption: A potential signaling pathway for immunosuppression via T-cell inhibition.

Conclusion

This compound is a promising natural product with documented, albeit qualitatively described, cytotoxic and immunosuppressive activities. The current body of scientific literature provides a foundational understanding of its biological potential. However, there is a notable absence of publicly available quantitative data and detailed mechanistic studies. To fully realize the therapeutic potential of this compound, further research is imperative to:

-

Determine the IC50 values for its cytotoxic and immunosuppressive effects against a broad range of cancer cell lines and immune cells.

-

Elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Conduct preclinical in vivo studies to evaluate its efficacy and safety profile.

This technical guide summarizes the existing knowledge on this compound and highlights the critical areas for future research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Triptoquinone A and B exercise a therapeutic effect in systemic lupus erythematosus by regulating NLRC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]

- 4. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]

Triptoquinone H: A Technical Review of an Enigmatic Natural Product

A notable gap in current scientific literature exists regarding the biological activities of Triptoquinone H. Despite its successful synthesis, there is a significant lack of published data on its pharmacological effects, mechanism of action, and specific signaling pathways. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of what is known about this compound, alongside a discussion of the potential biological activities inferred from its chemical structure and the activities of related compounds.

Synthetic Approaches to this compound

The enantioselective synthesis of this compound has been accomplished, demonstrating the feasibility of producing this complex molecule in a laboratory setting. One notable synthesis achieved the production of this compound and its C-5 epimer in seven linear steps with a 33% overall yield. A key step in this process is a palladium-catalyzed asymmetric dearomative cyclization.

The Untapped Therapeutic Potential: Inferences from Related Compounds

Given the absence of direct biological data for this compound, this review will extrapolate potential activities based on its structural class—the quinones and the broader family of compounds isolated from Tripterygium wilfordii, such as triptolide (B1683669). Quinones are a class of organic compounds that are widely recognized for their diverse biological activities, including anticancer and anti-inflammatory properties.

Potential Anticancer Activity

Quinone-containing compounds represent a significant portion of cancer chemotherapy. Their mechanisms of action are often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to act as alkylating agents.

One hydroquinone (B1673460) derivative, 10'(Z),13'(E),15'(E)-heptadecatrienylhydroquinone (HQ17(3)), has demonstrated potent anticancer activity by acting as a topoisomerase II poison. This compound inhibited the growth of leukemia HL-60 cells with an EC50 of 0.9 microM and was found to be about ten times more potent than hydroquinone in inducing cell death.[1] The cytotoxicity of various p-benzoquinone congeners has been linked to their electron affinity and ability to deplete glutathione.[2] These findings suggest that this compound, as a quinone, may possess similar cytotoxic and anticancer properties.

Potential Anti-inflammatory Activity

The structurally related compound, triptolide, also isolated from Tripterygium wilfordii, is well-documented for its potent anti-inflammatory and immunosuppressive effects. Triptolide has been shown to inhibit the production of pro-inflammatory cytokines at the mRNA level in macrophages.[3] It is known to inhibit the transcriptional activation of nuclear factor-κB (NF-κB), a key regulator of the inflammatory response. Anthraquinone-2-carboxylic acid has also been shown to ameliorate inflammatory symptoms by inhibiting NF-κB and activator protein-1 (AP-1) activation.[4][5] It is plausible that this compound could share some of these anti-inflammatory mechanisms.

Future Directions: A Call for Biological Investigation

The successful synthesis of this compound opens the door for a thorough investigation of its biological properties. The information on related quinone and triptolide compounds provides a strong rationale for screening this compound for anticancer and anti-inflammatory activities.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway for the potential anti-inflammatory action of this compound, based on the known mechanism of the related compound, triptolide. It is crucial to emphasize that this is a speculative model and has not been experimentally validated for this compound.

Caption: Hypothetical model of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, the following outlines general methodologies that would be appropriate for its initial biological characterization.

In Vitro Cytotoxicity Assays

-

MTT Assay: To assess the effect of this compound on cell viability, various cancer cell lines (e.g., HL-60, A549, MCF-7) and normal cell lines would be treated with a range of concentrations of the compound. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by metabolically active cells provides a quantitative measure of cell viability.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) would be calculated from the dose-response curves generated from the MTT assay to quantify the cytotoxic potency of this compound.

In Vitro Anti-inflammatory Assays

-

LPS-Stimulated Macrophage Model: Murine macrophage cell lines (e.g., RAW 264.7) would be stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants would be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Nitric Oxide (NO) Production: The production of nitric oxide, a key inflammatory mediator, would be measured using the Griess reagent assay.

-

Western Blot Analysis: To investigate the effect on signaling pathways, protein expression levels of key signaling molecules such as phosphorylated IκBα, and NF-κB p65 would be determined by Western blotting.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and its relation to other biologically active natural products. While its synthesis has been achieved, its pharmacological profile is completely unexplored. The information presented in this technical guide, drawn from related compounds, strongly suggests that this compound warrants a thorough investigation for its potential anticancer and anti-inflammatory properties. Such studies are essential to unlock the therapeutic potential of this enigmatic natural product.

References

- 1. Anticancer activity of botanical alkyl hydroquinones attributed to topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of Triptolide and Related Compounds

Executive Summary

Triptolide (B1683669) has demonstrated significant therapeutic potential across a spectrum of diseases, primarily attributed to its potent anti-inflammatory, anti-cancer, and neuroprotective activities.[1] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, inflammation, and angiogenesis.[2][3] This document provides a comprehensive overview of the core therapeutic applications of Triptolide, detailing its molecular mechanisms, summarizing quantitative data from preclinical studies, and outlining key experimental protocols.

Anti-Cancer Potential

Triptolide exhibits robust anti-tumor effects across various cancer cell lines and in vivo models.[1] Its efficacy stems from its ability to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis.[1][2]

Molecular Mechanisms of Action

Triptolide's anti-cancer activity is mediated through the modulation of several critical signaling pathways:

-

Inhibition of NF-κB Signaling: Triptolide is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival.[1][4] By suppressing NF-κB activation, Triptolide down-regulates the expression of anti-apoptotic proteins like Bcl-2 and XIAP.[1]

-

PI3K/Akt/mTOR Pathway Inhibition: Triptolide has been shown to suppress the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[2][3] Inhibition of this pathway contributes to its pro-apoptotic effects.

-

Induction of Apoptosis: Triptolide induces apoptosis through both intrinsic and extrinsic pathways. It modulates the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[2] It also triggers caspase activation, including caspase-3, which executes the apoptotic program.[2][5]

-

Anti-Angiogenesis: The compound inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis. This is achieved by down-regulating the expression of Vascular Endothelial Growth Factor (VEGF) and inhibiting pathways mediated by Tie2 and VEGFR-2.[1]

-

Wnt/β-catenin Pathway Inhibition: In breast cancer cells, Triptolide has been shown to decrease the expression of β-catenin, indicating an inhibitory effect on the Wnt/β-catenin signaling pathway, which is implicated in cell proliferation.[6]

Signaling Pathway Diagram: Triptolide in Cancer

Caption: Triptolide's multi-target anti-cancer mechanism.

Quantitative Data: Anti-Cancer Effects

| Cell Line | Compound | Concentration | Treatment Time | Observed Effect | Reference |

| Various Cancer Cells | Triptolide | 12.5–200 nM | 24–72 h | Inhibition of AKT and PI3K | [2] |

| Pancreatic Cancer | Triptolide | 25–200 nM | 24–48 h | Induction of caspase-dependent autophagy or apoptosis | [2] |

| Pancreatic Cancer | Triptolide | 100 nM | 24 h | Decreased Sp1 glycosylation, reducing HSP70 and NF-κB | [2] |

| MDA-MB-231, BT-474, MCF7 | Triptolide | 25 nM | 48 h | Marked inhibition of cell viability; decreased β-catenin | [6] |

Anti-Inflammatory Potential

Triptolide possesses powerful anti-inflammatory properties, making it a candidate for treating autoimmune and inflammatory diseases.[7]

Molecular Mechanisms of Action

The anti-inflammatory effects of Triptolide are primarily driven by its ability to suppress key inflammatory pathways:

-

Inhibition of NF-κB and MAPK Pathways: Triptolide effectively blocks the activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in immune cells like macrophages.[7] These pathways are central to the production of pro-inflammatory mediators.

-

Suppression of Pro-inflammatory Cytokines: By inhibiting NF-κB and MAPK, Triptolide significantly reduces the transcription and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[7][8]

-

Inhibition of Inflammatory Enzymes: The compound down-regulates the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

Signaling Pathway Diagram: Triptolide in Inflammation

Caption: Triptolide's inhibition of inflammatory pathways.

Quantitative Data: Anti-Inflammatory Effects

| Cell Type | Compound | Concentration | Treatment | Observed Effect | Reference |

| RAW264.7 Macrophages | Triptolide | 10–50 nM | Pre-treatment before LPS | Profound inhibition of pro-inflammatory cytokine production | [8] |

| RAW264.7 Macrophages | JS-III-49 | 0–30 µM | Pre-treatment before LPS | Suppression of NO and PGE2 production | [10] |

Neuroprotective Potential

Triptolide and other hydroquinone (B1673460) derivatives have shown promise in protecting neurons from damage in models of neurodegenerative diseases and ischemic injury.[5][9]

Molecular Mechanisms of Action

-

Triptolide in Cerebral Ischemia: In models of middle cerebral artery occlusion (MCAO), Triptolide exerts neuroprotection by inhibiting apoptosis.[5][9] This is achieved through the suppression of the NF-κB/PUMA signaling pathway, leading to reduced caspase-3 activation and a decrease in neuronal cell death.[5]

-

Hydroquinone Derivatives (HTHQ) in Ischemia: 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), a hydroquinone derivative, protects against ischemia/reperfusion injury by activating the Nrf2/HO-1 pathway.[11][12] This pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which reduces reactive oxygen species (ROS) and subsequent apoptosis.[11]

Signaling Pathway Diagram: Neuroprotection

Caption: Neuroprotective mechanisms of Triptolide and HTHQ.

Key Experimental Protocols

In Vitro Anti-Inflammatory Assay

-

Objective: To assess the effect of a compound on the production of pro-inflammatory cytokines in macrophages.

-

Cell Line: RAW264.7 murine macrophages or primary peritoneal macrophages.

-

Methodology:

-

Cell Culture: Cells are cultured in appropriate media until they reach 80-90% confluency.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Triptolide, 10-100 nM) or vehicle (DMSO) for 30 minutes.[8]

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS, 100 ng/ml) for 4-6 hours to induce an inflammatory response.[8]

-

Analysis:

-

mRNA Level: Total RNA is harvested, and the expression of TNF-α, IL-6, etc., is analyzed by Northern blotting or quantitative real-time PCR (qRT-PCR).[8]

-

Protein Level: The supernatant is collected, and cytokine concentrations (TNF-α, IL-6) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

-

-

In Vitro Apoptosis Assay (TUNEL Staining)

-

Objective: To detect DNA fragmentation characteristic of late-stage apoptosis in neuronal cells.

-

Model: PC12 cells subjected to hypoxia/reperfusion (H/R) or primary neurons from an animal model of cerebral ischemia.

-

Methodology:

-

Sample Preparation: Cells are grown on coverslips or tissue sections are prepared from the brain penumbral area.

-

Fixation and Permeabilization: Samples are fixed with paraformaldehyde and permeabilized with a solution like Triton X-100 in sodium citrate.

-

TUNEL Reaction: Samples are incubated with a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP. The enzyme adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Visualization: Samples are counterstained (e.g., with DAPI for nuclei) and visualized under a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells.[5][11]

-

Western Blot for Signaling Proteins

-

Objective: To measure the expression levels of key proteins in a signaling pathway (e.g., β-catenin, p-Akt, NF-κB p65).

-

Methodology:

-

Protein Extraction: Cells or tissues are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with a primary antibody specific to the target protein (e.g., anti-β-catenin, anti-caspase-3).[6]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.[6]

-

Experimental Workflow Diagram

Caption: General workflow for preclinical evaluation.

References

- 1. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological, computational, and mechanistic insights into triptolide's role in targeting drug-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-Tumor Mechanism and Target of Triptolide Based on Network Pharmacology and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection by triptolide against cerebral ischemia/reperfusion injury through the inhibition of NF-κB/PUMA signal in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Neuroprotective Effects of Triptolide via the NF-κB Signaling Pathway in a Rat MCAO Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone on ischaemia/reperfusion‐induced neuronal injury by activating the Nrf2/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Triptoquinone H: An In-depth Technical Guide to its Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinone H is a naturally occurring compound isolated from the traditional Chinese medicine Tripterygium hypoglaucum.[1][2] It belongs to the triptoquinone class of natural products, which are known for a range of biological activities. Scientific literature suggests that this compound possesses strong cytotoxic, immunomodulatory, and anti-inflammatory properties, making it a compound of interest for cancer and inflammatory disease research.[1][3][4][5] One study has reported that this compound moderately inhibits the replication of two human tumor cell lines, indicating its potential as an anticancer agent.[6]

This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity. Due to the limited specific data available for this compound, this guide also incorporates established methodologies and known signaling pathways from studies on structurally related triptoquinones and the well-researched compound triptolide. This approach offers a foundational framework for researchers initiating or advancing studies on this compound.

Quantitative Cytotoxicity Data

Table 1: In Vitro Cytotoxicity of this compound (Template)

| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |

| Data Not Available | |||||

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of cytotoxicity. The following are standard methodologies employed in the study of cytotoxic compounds like triptoquinones.

Cell Culture and Treatment

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, HepG2 for liver cancer, and MCF-7 for breast cancer) and a normal, non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells or MRC-5 for normal lung fibroblasts) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in all treatments, including the vehicle control, should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Treatment: The culture medium is replaced with the medium containing various concentrations of this compound or the vehicle control (DMSO). The cells are then incubated for specified periods (e.g., 24, 48, and 72 hours).

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cells are seeded in 6-well plates and treated with this compound.

-

After treatment, both adherent and floating cells are collected and washed with cold PBS.

-

The cells are then resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

The samples are analyzed by flow cytometry.

Signaling Pathways in Triptoquinone-Induced Cytotoxicity

Based on studies of related compounds, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many cytotoxic compounds, including triptolide, have been shown to inhibit this pathway, leading to apoptosis.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.

Caption: Modulation of the MAPK signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

This pathway is critical for regulating cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers, making it a key target for anticancer therapies.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cytotoxicity of a novel compound like this compound.

Caption: General experimental workflow for cytotoxicity studies.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. While specific quantitative data and detailed mechanistic studies are still forthcoming, the information available on related compounds provides a solid foundation for future research. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to systematically investigate the anticancer potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its therapeutic efficacy in preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cancer Metabolism and Metastasis (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 6. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]

Triptoquinone H: An Uncharted Territory in Antioxidant Research

Despite a comprehensive search of scientific literature and publicly available data, a detailed technical guide on the antioxidant properties of Triptoquinone H cannot be compiled at this time. Information regarding its specific quantitative antioxidant activity, the experimental protocols used for its assessment, and its precise interactions with cellular signaling pathways remains largely unavailable in the public domain.

While the broader chemical classes to which this compound belongs—hydroquinones and quinones—are well-documented for their antioxidant potential, specific data for this particular compound is elusive. This suggests that this compound may be a novel or less-studied compound within this family, presenting an open field for future research.

The Antioxidant Potential of the Quinone/Hydroquinone (B1673460) Scaffold

Generally, the antioxidant activity of hydroquinones and quinones stems from their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). This reactivity is centered around the hydroxyl groups on the aromatic ring. The fundamental mechanism involves the conversion of the hydroquinone to a semiquinone radical and then to a stable quinone, a process that effectively quenches free radicals.

One of the key signaling pathways implicated in the antioxidant response of many quinone-related compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway . Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative damage.

Generic Experimental Protocols for Antioxidant Assessment

While specific protocols for this compound are not available, the following are standard assays used to evaluate the antioxidant capacity of related compounds. These methodologies could be adapted for future studies on this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

Add various concentrations of the test compound to a 96-well microplate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at approximately 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Reagent Preparation:

-

Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.

-

Prepare various concentrations of the test compound.

-

-

Assay Procedure:

-

Mix the test compound solutions with the diluted ABTS•+ solution.

-

Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging.

-

Determine the IC50 value.

-

Visualizing the General Nrf2-Keap1 Signaling Pathway

The following diagram illustrates the generally accepted mechanism of Nrf2 activation, which could be relevant for this compound, should it prove to be an activator of this pathway.

Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.

Future Directions

The absence of specific data on this compound highlights a significant knowledge gap. Future research should focus on:

-

Isolation and Characterization: Ensuring the availability of pure this compound for experimental studies.

-

Quantitative Antioxidant Assays: Performing a battery of in vitro assays (DPPH, ABTS, ORAC, etc.) to determine its IC50 values and compare its potency to known antioxidants.

-

Cellular Antioxidant Activity: Investigating its ability to mitigate oxidative stress in cellular models.

-

Mechanism of Action: Elucidating its specific molecular targets and its role, if any, in modulating the Nrf2-Keap1 pathway or other relevant signaling cascades.

Such studies would be invaluable in determining the potential of this compound as a novel antioxidant agent for therapeutic or other applications.

Triptoquinone H: An In-Depth Technical Guide on Anti-inflammatory Effects

A Note to the Reader: Extensive research has revealed a significant scarcity of specific scientific literature detailing the anti-inflammatory properties of Triptoquinone H. The available body of research predominantly focuses on Triptolide, a more extensively studied diterpenoid triepoxide isolated from the same plant, Tripterygium wilfordii Hook F. While both compounds originate from the same source, their distinct chemical structures necessitate separate biological evaluation.

Therefore, this technical guide will proceed by presenting a comprehensive overview of the well-documented anti-inflammatory effects of Triptolide as a proxy. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the anti-inflammatory mechanisms of a key bioactive compound from Tripterygium wilfordii, which may offer insights into the potential, yet currently uninvestigated, properties of this compound.

Core Anti-inflammatory Mechanisms of Triptolide

Triptolide exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its mechanisms of action primarily involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

Inhibition of Pro-inflammatory Cytokine and Mediator Production

Triptolide has been demonstrated to significantly reduce the expression and secretion of various pro-inflammatory cytokines and mediators in a dose-dependent manner. This inhibitory effect is a cornerstone of its anti-inflammatory activity.

Table 1: Effect of Triptolide on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

| Cytokine | Concentration of Triptolide | Inhibition (%) | Reference |

| TNF-α | 50 nM | >80% | [1] |

| IL-1β | 50 nM | Substantial Inhibition | [1] |

| IL-6 | 50 nM | >80% | [1] |

Table 2: IC50 Values for Triptolide Inhibition of Pro-inflammatory Cytokines in LPS-stimulated RAW264.7 Macrophages

| Cytokine | IC50 | Reference |

| TNF-α | <30 nM | [1] |

| IL-6 | <30 nM | [1] |

Key Signaling Pathways Modulated by Triptolide

The anti-inflammatory effects of Triptolide are intrinsically linked to its ability to interfere with critical intracellular signaling cascades that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a pivotal regulator of the immune and inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines. Triptolide has been shown to inhibit NF-κB-dependent gene transcription.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways are a series of signaling cascades that play a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. Key MAPK families involved in inflammation include ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation and activation of transcription factors that drive the expression of inflammatory genes. Triptolide has been reported to inhibit the activation of MAPK pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Triptolide's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2[2].

-

Treatment: Cells are pre-treated with various concentrations of Triptolide for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours)[2].

Measurement of Nitric Oxide (NO) Production

-

Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The nitrite concentration is calculated from a standard curve generated with sodium nitrite.

-

References

A Comprehensive Technical Guide on the Anticancer Activity of Triptolide

Disclaimer: Initial searches for "Triptoquinone H" did not yield specific scientific literature. This guide will focus on the well-researched anticancer compound triptolide (B1683669) , a diterpenoid triepoxide also isolated from the plant Tripterygium wilfordii. The information presented herein pertains to triptolide and serves as a comprehensive overview of its anticancer properties.

This technical guide provides an in-depth analysis of the anticancer activity of triptolide, a potent natural product. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the core signaling pathways involved in its mechanism of action.

Quantitative Analysis of Anticancer Activity

Triptolide exhibits significant cytotoxic and antiproliferative effects across a wide range of cancer cell lines. The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Triptolide Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 | Exposure Time | Reference |

| HL-60 | Leukemia | 0.9 µM (EC50) | Not Specified | [1] |

| HL-60/MX2 | Topoisomerase-II-deficient Leukemia | 9.6 µM (EC50) | Not Specified | [1] |

| MV-4-11 | Acute Myeloid Leukemia | ~10 nM | 48 h | [2] |

| THP-1 | Acute Myeloid Leukemia | ~20 nM | 48 h | [2] |

| HT29 | Colon Cancer | 25-100 nM | 24, 48, 72 h | [3] |

| HCT116 | Colon Cancer | 25-50 nM | 24, 48, 72 h | [3] |

| MDA-MB-231 | Breast Cancer | ~50 nM (for 80% apoptosis) | Not Specified | [4] |

| BT-474 | Breast Cancer | ~50 nM (for 80% apoptosis) | Not Specified | [4] |

| MCF7 | Breast Cancer | ~50 nM (for 80% apoptosis) | Not Specified | [4] |

| HepaRG | Hepatocellular Carcinoma | 100-400 nM | 24 h | [5] |

Table 2: Effects of Triptolide on Apoptosis and Cell Cycle

| Cell Line | Effect | Triptolide Concentration | Duration | Key Findings | Reference |

| MV-4-11 | Apoptosis | 5, 10, 20, 50 nM | 48 h | 4.44% to 98.07% apoptotic cell death. | [2] |

| THP-1 | Apoptosis | 5, 10, 20, 50 nM | 48 h | Dose-dependent increase in apoptosis. | [2] |

| MV-4-11 | Cell Cycle Arrest | 2, 5, 10 nM | 48 h | G1 phase population increased from 69.40% to 78.55%. | [2] |

| THP-1 | Cell Cycle Arrest | 2, 5, 10 nM | 48 h | G1 phase population increased from 58.13% to 66.85%. | [2] |

| HepaRG | Cell Cycle Arrest | 400 nM | 24 h | G2 phase increased from 9.08% to 19.88%. | [5] |

| HEC-1B | Cell Cycle Arrest | 5 ng/ml | Not Specified | Arrest at S phase. | [6] |

| HEC-1B | Cell Cycle Arrest | 40 or 80 ng/ml | Not Specified | Arrest at G2/M phase. | [6] |

Core Mechanisms of Anticancer Action

Triptolide exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis, promoting cell cycle arrest, and inhibiting tumor metastasis.[7][8]

Induction of Apoptosis

Triptolide is a potent inducer of apoptosis in cancer cells.[9] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-